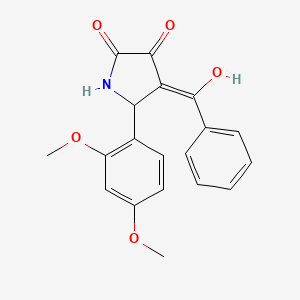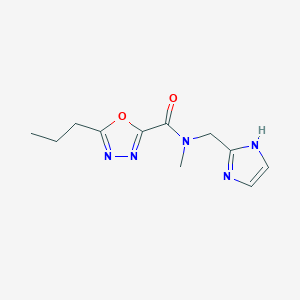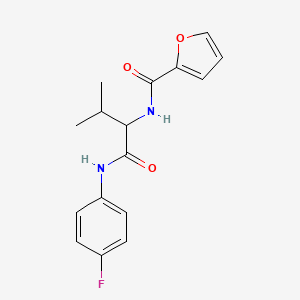
N-cyclohexyl-N'-(1-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(1-phenylpropyl)urea, also known as CPPU, is a plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in agriculture to increase fruit yield and improve fruit quality. CPPU is also used in scientific research to investigate the mechanism of plant growth and development.
Mecanismo De Acción
N-cyclohexyl-N'-(1-phenylpropyl)urea works by stimulating cell division and elongation in plant tissues. N-cyclohexyl-N'-(1-phenylpropyl)urea activates the expression of genes that are involved in cell division and differentiation, leading to increased growth and development. N-cyclohexyl-N'-(1-phenylpropyl)urea also regulates the balance of plant hormones, such as auxins and cytokinins, which play important roles in plant growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(1-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects on plant tissues. N-cyclohexyl-N'-(1-phenylpropyl)urea increases the activity of enzymes involved in cell division and differentiation, as well as in the synthesis of proteins and nucleic acids. N-cyclohexyl-N'-(1-phenylpropyl)urea also increases the accumulation of sugars, organic acids, and phenolic compounds in fruits, which contribute to their flavor and nutritional value.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(1-phenylpropyl)urea is a useful tool for studying the mechanisms of plant growth and development in the laboratory. N-cyclohexyl-N'-(1-phenylpropyl)urea can be used to induce cell division and elongation in plant tissues, allowing researchers to study the effects of different treatments on plant growth and development. However, N-cyclohexyl-N'-(1-phenylpropyl)urea can also have toxic effects on plant tissues at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-N'-(1-phenylpropyl)urea. One area of interest is the development of new N-cyclohexyl-N'-(1-phenylpropyl)urea analogs with improved efficacy and reduced toxicity. Another area of interest is the investigation of the effects of N-cyclohexyl-N'-(1-phenylpropyl)urea on plant stress responses, such as drought and heat stress. Finally, research on the effects of N-cyclohexyl-N'-(1-phenylpropyl)urea on the nutritional quality of fruits could have important implications for human health.
Métodos De Síntesis
N-cyclohexyl-N'-(1-phenylpropyl)urea can be synthesized by reacting cyclohexylisocyanate with 1-phenylpropylamine in the presence of a catalyst. The reaction yields N-cyclohexyl-N'-(1-phenylpropyl)urea as a white crystalline solid with a melting point of 214-216°C.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(1-phenylpropyl)urea has been extensively studied for its effects on plant growth and development. Scientific research has shown that N-cyclohexyl-N'-(1-phenylpropyl)urea can increase fruit yield and improve fruit quality in a variety of crops, including grapes, kiwifruit, apples, and strawberries. N-cyclohexyl-N'-(1-phenylpropyl)urea has also been shown to increase the size and weight of fruits, as well as improve their color, flavor, and nutritional value.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZPCLNTVDKPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)